REACTION_CXSMILES
|
[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:8]([C:17]([O:19]CC)=[O:18])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:8]([C:17]([OH:19])=[O:18])[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
compound
|
Quantity
|
18.67 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C1=CC=C(C=C1)F)C(=O)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added water and 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C1=CC=C(C=C1)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 64.3 mmol | |
AMOUNT: MASS | 16.87 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |